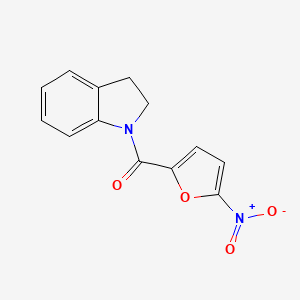![molecular formula C22H33N3O2 B5637863 5-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B5637863.png)
5-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related spirocyclic compounds, such as those containing the 2,7-diazaspiro[4.5]decane ring system, involves methods like nitrile lithiation/alkylation and 1,4-addition reactions. These techniques are crucial for creating the spirocyclic piperidine-pyrrolidine and piperidine-azetidine ring systems, which are similar in structure to the compound (Smith et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds, like 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, exhibits interesting characteristics such as tautomerism, where the structure changes depending on the solvent used. This tautomerism is essential for understanding the molecular behavior of related compounds (Šimůnek et al., 2017).
Chemical Reactions and Properties
The compound's chemical reactions can be inferred from similar structures. For instance, the reactions of polyfluorinated cyclohexa-2,5-dienones show the formation of fluorinated 1-oxaspiro compounds, which are chemically related to our compound of interest. These reactions provide insights into the types of chemical transformations that such compounds can undergo (Kovtonyuk et al., 2005).
Physical Properties Analysis
The physical properties of related compounds can be studied through X-ray diffraction and NMR techniques, as demonstrated in the structural analysis of diazaspiro compounds. These techniques help in understanding the compound's conformation and solid-state structure (Krueger et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be deduced from studies on similar spirocyclic compounds. For example, the synthesis and study of diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives provide insights into the binding affinities and functional activity of similar structures (Shukla et al., 2016).
Propiedades
IUPAC Name |
5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c26-20-8-7-19(15-23-20)21(27)25-14-11-22(17-25)10-4-12-24(16-22)13-9-18-5-2-1-3-6-18/h7-8,15,18H,1-6,9-14,16-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLOFVUDJQVCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5637781.png)



![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide](/img/structure/B5637813.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637820.png)
![rel-(1S,6R)-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B5637826.png)
![5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5637830.png)
![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5637838.png)

![rel-(1R,5R)-6-(cyclopropylmethyl)-3-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5637843.png)
![5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5637849.png)
![(3S*,4S*)-4-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637851.png)
![N-(4-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5637872.png)